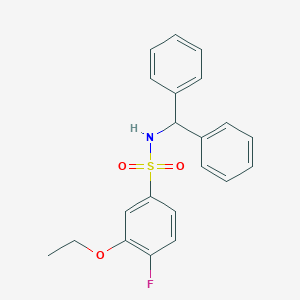
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide, also known as BF-3, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. BF-3 belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties.
作用机制
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells and contributes to tumor growth and metastasis. N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide binds to the active site of CA IX and prevents its catalytic activity, leading to a decrease in tumor cell proliferation and angiogenesis. N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has been found to have several biochemical and physiological effects in scientific research. In cancer research, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce tumor angiogenesis, and inhibit metastasis. In Alzheimer's disease research, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has been found to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In inflammation research, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high yield synthesis method, potent inhibitory effects on CA IX and AChE, and potential therapeutic applications for cancer, Alzheimer's disease, and inflammation. However, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide also has some limitations, including its low solubility in water, potential toxicity, and lack of specificity for CA IX, as it can also inhibit other carbonic anhydrase isoforms.
未来方向
There are several future directions for N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide research, including the development of more specific CA IX inhibitors, optimization of N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide synthesis methods, and exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide in vivo, as well as its potential for combination therapy with other drugs. Overall, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide shows great potential as a drug candidate for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成方法
The synthesis of N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide involves a multistep process that starts with the reaction of 3-ethoxy-4-fluoronitrobenzene with benzhydrylamine. The resulting intermediate is then treated with sulfuryl chloride to form the final product, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide. The overall yield of this synthesis method is approximately 70%, making it a viable option for large-scale production of N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide.
科学研究应用
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has shown promising results in various scientific research areas, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In Alzheimer's disease research, N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. Inflammation research has also shown that N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for various inflammatory diseases.
属性
产品名称 |
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
分子式 |
C21H20FNO3S |
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H20FNO3S/c1-2-26-20-15-18(13-14-19(20)22)27(24,25)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21,23H,2H2,1H3 |
InChI 键 |
ZTJQMQQATCLCSM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



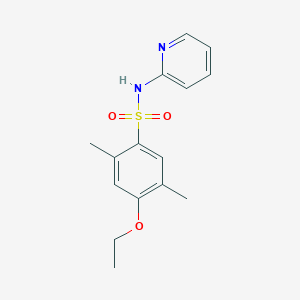
![2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288198.png)
![2-benzyl-1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288214.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288224.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)
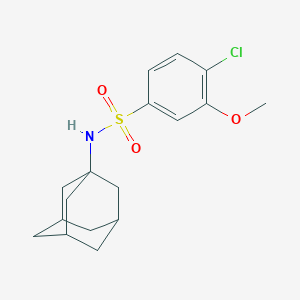
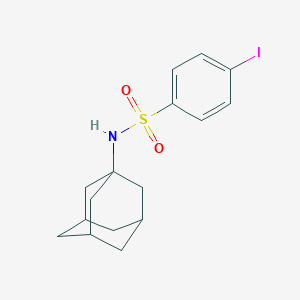
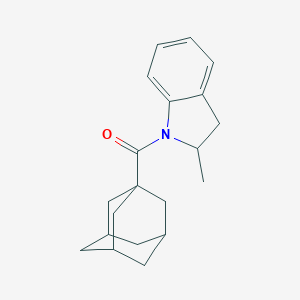
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B288251.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B288257.png)